2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a pyrazole ring fused with an oxadiazole ring, both of which are substituted with phenyl groups, contributing to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The pyrazole ring can be synthesized through the condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents, to improve yield and purity.
Chemical Reactions Analysis
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and the induction of cell death .
Comparison with Similar Compounds
2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazole: This compound shares the pyrazole core but lacks the oxadiazole ring, resulting in different chemical and biological properties.
5-Phenyl-1,3,4-oxadiazole: This compound contains the oxadiazole ring but lacks the pyrazole moiety, leading to variations in its reactivity and biological activities.
The uniqueness of this compound lies in the combination of both the pyrazole and oxadiazole rings, which contribute to its diverse chemical reactivity and potent biological activities.
Properties
CAS No. |
917947-75-2 |
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Molecular Formula |
C23H16N4O |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H16N4O/c1-4-10-17(11-5-1)21-20(16-27(26-21)19-14-8-3-9-15-19)23-25-24-22(28-23)18-12-6-2-7-13-18/h1-16H |
InChI Key |
AGRQYEVBCNOVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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